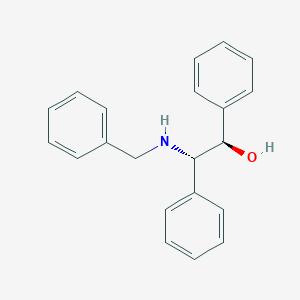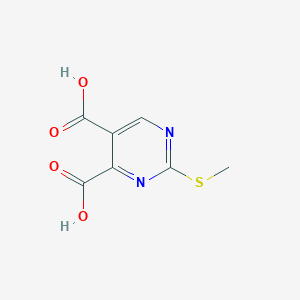
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Overview
Description
“Methyl 1-methyl-2,7-naphthyridine-4-carboxylate” is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have emerged as an important class of compounds due to their diverse biological activities and photochemical properties . They find use in various fields such as medicinal chemistry, materials science, and as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The reactivity of naphthyridines involves interactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications
Antibacterial Agents:
- Fluoronaphthyridines have been synthesized and evaluated for their antibacterial activities. For example, certain derivatives like 5-methyl-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showed promising in vitro and in vivo antibacterial activities, making them candidates for therapeutic agents (Bouzard et al., 1992).
- Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides indicated that some derivatives protected against E. coli and other gram-negative bacterial pathogenic infections, suggesting a pro-drug type mechanism (Santilli et al., 1975).
Spectroscopic and Theoretical Studies:
- Investigations into the solvatochromism and relative stabilities of isomers of certain naphthyridine derivatives provided insights into their interactions with solvents and intramolecular hydrogen-bonded structures, contributing to a deeper understanding of their chemical behavior (Santo et al., 2003).
Synthesis Routes and Structural Analysis:
- Various studies have focused on the synthesis of substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, exploring different synthetic pathways and the resultant structural implications of these compounds (Plisson & Chenault, 2001).
- The preparation of certain naphthyridine derivatives involved routes that masked and then regenerated specific bonds, indicating sophisticated approaches to controlling molecular structure during synthesis (Kiely, 1991).
Cytotoxic Activity Studies:
- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for growth inhibitory properties, with some showing potent cytotoxicity against murine leukemia and Lewis lung carcinoma, indicating potential applications in cancer treatment (Deady et al., 2005).
Reactivity Studies:
- The reactivity of certain naphthyridine derivatives with nucleophiles has been explored, leading to the synthesis of mono- and di-amino-substituted derivatives and uncovering new rearrangements and chemical properties of these compounds (Sirakanyan et al., 2014).
properties
IUPAC Name |
methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKONCZMYKKHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1C=NC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456179 | |
| Record name | Methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |
CAS RN |
112561-62-3 | |
| Record name | Methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)


![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)





![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)

